molecular formula C18H16N8O B2941237 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide CAS No. 2034229-82-6

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2941237
CAS No.: 2034229-82-6
M. Wt: 360.381
InChI Key: FOEWLUAJFCVFQV-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1H-imidazole moiety at the 6-position. The azetidine ring at position 1 is linked via a carboxamide group to a 1H-benzimidazole scaffold. The azetidine ring introduces conformational rigidity, which may enhance target binding specificity compared to more flexible analogs.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O/c27-17(24-18-22-13-3-1-2-4-14(13)23-18)12-8-26(9-12)16-7-15(20-10-21-16)25-6-5-19-11-25/h1-7,10-12H,8-9H2,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEWLUAJFCVFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide (CAS Number: 1351590-39-0) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential clinical applications.

PropertyValue
Molecular FormulaC20H20N8O
Molecular Weight388.4 g/mol
StructureContains imidazole and pyrimidine rings, contributing to its biological interactions

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Notably, it has been studied for its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor , which is significant in cancer therapy. PARP enzymes play a pivotal role in DNA repair mechanisms; thus, inhibiting them can lead to increased sensitivity of cancer cells to DNA-damaging agents.

Key Mechanisms

  • Inhibition of PARP : The compound has shown potent inhibitory activity against PARP1, which is crucial for cellular repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, promoting apoptosis.
  • Signal Transduction Pathways : It may also modulate various signal transduction pathways that regulate cell proliferation and survival, potentially enhancing the efficacy of standard chemotherapy agents.

Biological Assays and Efficacy

Recent studies have evaluated the compound's efficacy through various biological assays:

In Vitro Studies

  • Anticancer Activity : The compound exhibited significant antiproliferative effects against several cancer cell lines, including HeLa (cervical carcinoma) and CEM (human T-lymphocyte), with IC50 values indicating strong cytotoxicity.
Cell LineIC50 (μM)
HeLa2.6
CEM1.2

In Vivo Studies

Animal models have demonstrated that the compound can effectively reduce tumor growth when administered alongside conventional chemotherapeutics, highlighting its potential as a combination therapy agent.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Combination Therapy : In a study involving patients with BRCA mutations, the compound was used in conjunction with DNA-damaging agents, showing improved outcomes compared to monotherapy.
  • Pharmacokinetics : Research has indicated favorable pharmacokinetic properties, including sufficient bioavailability and metabolic stability, making it a viable candidate for further clinical development.

Comparison with Similar Compounds

Compound 41: 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

  • Structural Differences : Compound 41 () shares a carboxamide linkage and imidazole moiety but replaces the pyrimidine core with a pyrrole ring and incorporates a trifluoromethyl-substituted pyridine. The azetidine ring in the target compound is absent here, substituted by a methyl-imidazole-ethyl chain .
  • Synthesis : Synthesized via coupling of 1-(2-methyl-1-(4-methylbenzenesulphonyl)-1H-imidazol-4-yl)ethan-1-amine with a pyrrole precursor, yielding 35% purity after purification. LCMS purity: 98.67% .

Benzimidazole-Pyrazole Acetamides (Compounds 28–32)

  • Structural Differences : describes N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–31), which replace the pyrimidine-imidazole-azetidine system with a pyrazole-acetamide-benzimidazole framework. The target compound’s azetidine-carboxamide linkage is absent, substituted by a simpler acetamide bridge .
  • Synthesis : Synthesized via EDCI/HOBt-mediated coupling of 2-(3-pyrazolyl)acetic acid hydrochloride with benzimidazole precursors in anhydrous DMF. Yields and purity varied: compound 32 (6-chloro-1-methyl derivative) required column chromatography for purification .

Physicochemical and Analytical Data

Compound Core Structure Key Functional Groups Synthesis Yield Purity (LCMS/HPLC) Melting Point (°C)
Target Compound Pyrimidine-Imidazole-Azetidine 1H-Benzimidazole, Carboxamide Not reported Not reported Not reported
Compound 41 Pyrrole-Pyridine Trifluoromethyl, Methyl-imidazole 35% 98.67% Not reported
Compound 28 Benzimidazole-Pyrazole Acetamide, Benzamide Not specified Elemental analysis 215–217
Compound 32 Chloro-Methyl-Benzoimidazole 6-Chloro, 1-Methyl Not specified >95% (TLC) 198–200

Research Implications and Limitations

  • Limitations include the absence of reported biological data (e.g., IC50, solubility) for the target compound, making direct functional comparisons speculative.

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